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Compound of Interest

Compound Name: 5-Methoxypyrimidine-4-carbonitrile

Cat. No.: B056163 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 5-Methoxypyrimidine-4-carbonitrile,

including its chemical identifiers, and explores the synthesis, biological activities, and relevant

signaling pathways of structurally related pyrimidine-5-carbonitrile derivatives. This document is

intended to serve as a valuable resource for researchers and professionals engaged in the

fields of medicinal chemistry, pharmacology, and drug development.

Compound Identification
Table 1: Chemical Identifiers for 5-Methoxypyrimidine-4-carbonitrile
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Identifier Value

CAS Number 114969-64-1

PubChem CID 13860985

Molecular Formula C₆H₅N₃O

Molecular Weight 135.12 g/mol

Isomeric SMILES COC1=CN=CN=C1C#N[1]

InChI
InChI=1S/C6H5N3O/c1-10-6-4-7-2-8-5(6)3-

9/h2,4H,1H3

InChIKey Not available in search results

Synthesis of Pyrimidine-5-carbonitrile Derivatives
While a specific, detailed experimental protocol for the synthesis of 5-Methoxypyrimidine-4-
carbonitrile was not readily available in the reviewed literature, a general and widely

applicable method for the synthesis of related 4-amino-5-pyrimidinecarbonitriles has been

described. This three-component reaction offers a versatile route to this class of compounds.[2]

[3]

General Experimental Protocol: Three-Component
Synthesis of 4-Amino-5-pyrimidinecarbonitriles
This method involves the condensation of an aldehyde, malononitrile, and an amidine

hydrochloride in the presence of a base.[2]

Materials:

Substituted aldehyde (1.0 eq)

Malononitrile (1.0 eq)

Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.0 eq)

Sodium acetate (1.0 eq)
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Ethanol

Water

Procedure:

A mixture of the aldehyde (2 mmol), malononitrile (2 mmol), amidine hydrochloride (2 mmol),

and sodium acetate (2 mmol) is prepared in a suitable reaction vessel.[3]

A solvent system, typically a mixture of ethanol and water, is added to the reactants.[3]

The reaction mixture is heated to reflux and stirred for a period of 6-8 hours. The progress of

the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

Upon completion, the reaction mixture is allowed to cool to room temperature.

The precipitated product is collected by filtration, washed with water, and then with a small

amount of cold ethanol.

The crude product can be further purified by recrystallization from a suitable solvent to yield

the desired 4-amino-5-pyrimidinecarbonitrile derivative.[2]

Diagram 1: General Synthesis Workflow
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Caption: Workflow for the synthesis of 4-amino-5-pyrimidinecarbonitriles.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b056163?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056163?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biological Activity of Pyrimidine-5-carbonitrile
Derivatives
Derivatives of pyrimidine-5-carbonitrile have demonstrated a wide range of biological activities,

positioning them as promising scaffolds for the development of novel therapeutic agents. The

primary areas of investigation include their potential as anticancer and anti-inflammatory

agents, often through the inhibition of key cellular signaling pathways.

Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of pyrimidine-5-carbonitrile derivatives

against various cancer cell lines. Their mechanism of action is often attributed to the inhibition

of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal

Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2),

and components of the PI3K/AKT/mTOR pathway.[4][5]

Table 2: Cytotoxic Activity of Selected Pyrimidine-5-carbonitrile Derivatives

Compound
Class

Cell Line IC₅₀ (µM) Target(s) Reference

Morpholinopyrimi

dine-5-

carbonitriles

Leukemia (SR) 0.09 - 0.10 PI3K/mTOR [4][5]

Pyrimidine-5-

carbonitriles

Breast Cancer

(MCF-7)
Varies VEGFR-2

Pyrimidine-5-

carbonitriles

Colon Cancer

(HCT-116)
Varies VEGFR-2

Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity, which serves as an indicator of cell viability,

proliferation, and cytotoxicity.

Materials:
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Cancer cell lines (e.g., MCF-7, K562)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

96-well plates

Test compounds (dissolved in DMSO)

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴

cells/well) and incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds and

a vehicle control (DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and

incubate for an additional 4 hours at 37°C.

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization

solution to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by

50%).

Diagram 2: MTT Assay Workflow
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Caption: Workflow of the MTT cytotoxicity assay.
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Signaling Pathway Modulation
The anticancer effects of many pyrimidine-5-carbonitrile derivatives are linked to their ability to

modulate key signaling pathways that are often dysregulated in cancer, such as the

PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell

growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in

many types of cancer.

Diagram 3: Simplified PI3K/AKT/mTOR Signaling Pathway
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Caption: Inhibition of the PI3K/AKT/mTOR pathway by pyrimidine derivatives.
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Experimental Protocol: Western Blot Analysis of
PI3K/AKT Pathway Activation
Western blotting is a widely used technique to detect specific proteins in a sample and can be

used to assess the phosphorylation status of key proteins in a signaling pathway, which is

indicative of their activation state.

Materials:

Treated and untreated cell lysates

SDS-PAGE gels and running buffer

Transfer apparatus and PVDF membranes

Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Protein Extraction: Lyse cells to extract total protein and determine protein concentration

using a suitable assay (e.g., BCA assay).

SDS-PAGE: Separate proteins by size by running the lysates on an SDS-polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against the

target proteins (e.g., phosphorylated and total AKT and PI3K) overnight at 4°C. A loading

control antibody (e.g., GAPDH) should also be used.

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate

HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washing, add a chemiluminescent substrate and visualize the protein

bands using an imaging system.

Analysis: Quantify the band intensities to determine the relative levels of protein

phosphorylation.

This technical guide provides a foundational understanding of 5-Methoxypyrimidine-4-
carbonitrile and the broader class of pyrimidine-5-carbonitrile derivatives. The provided

protocols and pathway diagrams offer practical tools for researchers to design and conduct

further investigations into the therapeutic potential of these compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [5-Methoxypyrimidine-4-carbonitrile: A Comprehensive
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b056163#5-methoxypyrimidine-4-carbonitrile-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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